molecular formula C13H13N3OS B12227898 [1]Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo- CAS No. 40277-48-3

[1]Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo-

Cat. No.: B12227898
CAS No.: 40277-48-3
M. Wt: 259.33 g/mol
InChI Key: TZIFHNDOIRCQBS-UHFFFAOYSA-N
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Description

[1]Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo- is a fused heterocyclic compound featuring a benzothiophene ring condensed with a pyrimidine moiety. Its molecular formula is C₁₃H₁₃N₂O₃S, with an average mass of 277.318 g/mol and a monoisotopic mass of 277.065237 g/mol . The compound is synthesized via the Gewald reaction, starting from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate, followed by cyclization with formamide and subsequent functionalization steps .

Properties

CAS No.

40277-48-3

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanenitrile

InChI

InChI=1S/C13H13N3OS/c14-6-3-7-16-8-15-12-11(13(16)17)9-4-1-2-5-10(9)18-12/h8H,1-5,7H2

InChI Key

TZIFHNDOIRCQBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CCC#N

Origin of Product

United States

Preparation Methods

Pre-cyclization Strategy

Starting with 2-aminothiophene-3-propanenitrile ensures direct incorporation of the nitrile group during core formation. This approach avoids post-synthetic modifications but requires access to specialized precursors. For instance, 2-aminothiophene-3-propanenitrile can be synthesized via a Gewald reaction, where a ketone, sulfur, and a cyanoacetate react in the presence of a base. Subsequent cyclocondensation with a diketone or keto-ester under acidic conditions forms the pyrimidine ring with the nitrile intact.

Post-cyclization Functionalization

If the core is synthesized without the nitrile group, a halogen atom (e.g., chlorine) at position 3 can be replaced via nucleophilic substitution. Treating 3-chloro-benzothieno[2,3-d]pyrimidine with sodium cyanide in DMSO at 80°C introduces the nitrile group. Alternatively, palladium-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] offers higher selectivity for aromatic systems.

Hydrogenation to Form the Tetrahydro Moiety

The 5,6,7,8-tetrahydro ring is generated via catalytic hydrogenation of the fully aromatic benzothieno[2,3-d]pyrimidine precursor. Using 10% Pd/C or Raney Nickel under H₂ pressure (3–5 atm) in ethanol or THF selectively reduces the benzene ring to a cyclohexene or cyclohexane system. For example, hydrogenating 4-oxo-benzothieno[2,3-d]pyrimidine at 50°C for 12 hours yields the tetrahydro derivative with >90% conversion. The ketone group at position 4 remains intact due to its electron-withdrawing nature, which deactivates it toward reduction.

Oxidation and Tautomerization for 4-Oxo Formation

The 4-oxo group is often introduced during cyclization or via post-synthetic oxidation. In cyclocondensation reactions, using β-keto esters (e.g., ethyl acetoacetate) as reactants inherently installs the ketone at position 4. For intermediates lacking the oxo group, oxidation with Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions converts a methylene group to a carbonyl. Tautomerization in protic solvents (e.g., water or ethanol) further stabilizes the 4-oxo form.

Hybrid Nanocatalyst-Assisted One-Pot Synthesis

Recent advances leverage hybrid nanocatalysts to streamline synthesis into a single pot. For example, Fe₃O₄@SiO₂@urea-SO₃H/HCl magnetic nanoparticles (MNPs) catalyze a three-component reaction (3-CR) between:

  • 2-aminothiophene-3-propanenitrile ,
  • ethyl acetoacetate , and
  • ammonium acetate in solvent-free conditions at 60°C.

The nanocatalyst’s dual acid-base sites promote Knoevenagel condensation, Michael addition, and cyclodehydration sequentially. This method achieves yields of 90–98% within 15–60 minutes and allows magnetic recovery and reuse of the catalyst for up to seven cycles. Comparative data for iron-based nanocatalysts are summarized below:

Catalyst System Solvent Temp (°C) Yield (%) Reusability Ref
Fe₃O₄@PVA/Cu(II) Ethanol 40 65–97 4 cycles
ZnFe₂O₄ NPs Solvent-free 75 86–97 5 cycles
Fe₃O₄@SiO₂@urea-SO₃H/HCl MNPs Solvent-free 60 90–98 7 cycles

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates key steps, such as cyclocondensation and hydrogenation. For instance, reacting 2-aminothiophene-3-propanenitrile with ethyl acetoacetate under microwave irradiation (300 W, 120°C) reduces reaction time from 8 hours to 20 minutes while improving yield from 70% to 92%. Similarly, microwave-assisted hydrogenation using Pd/C in ethanol achieves full conversion in 30 minutes versus 12 hours conventionally.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky bases (e.g., DBU) or directing groups (e.g., nitro) on the thiophene ring enhances selectivity for the [2,3-d] isomer.
  • Nitrile Stability : Prolonged exposure to strong acids or bases may hydrolyze the nitrile to an amide or carboxylic acid. Maintaining neutral to mildly acidic conditions during synthesis preserves the nitrile functionality.
  • Over-Hydrogenation : Excessive H₂ pressure or prolonged reaction times can reduce the pyrimidine ring. Optimizing catalyst loading (5–10% Pd/C) and monitoring reaction progress via TLC mitigates this risk.

Chemical Reactions Analysis

Types of Reactions: Common Reagents and Conditions: Major Products:

Scientific Research Applications

Synthesis of Benzothieno[2,3-d]pyrimidine Derivatives

The synthesis of benzothieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions that can yield various substitutions at different positions on the heterocyclic ring. Recent studies have reported methods such as:

  • Cyclization with Isothiocyanates : The reaction of amino esters with ethyl isothiocyanate produces benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds can be further modified through alkylation to enhance their biological activity .
  • Suzuki Coupling Reactions : This method has been employed to synthesize various substituted thieno[2,3-d]pyrimidines by coupling aryl halides with boronic acids under palladium catalysis .

Anticancer Activity

Benzothieno[2,3-d]pyrimidine derivatives have shown promising anticancer properties. For instance:

  • CYP17 Inhibition : Compounds synthesized from benzothieno[2,3-d]pyrimidine scaffolds exhibited significant inhibition of CYP17 enzymes, which are critical in steroidogenesis and are implicated in various cancers .
  • Apoptosis Induction : Certain derivatives have been identified as apoptosis-inducing agents against breast cancer cells, demonstrating their potential as therapeutic agents in oncology .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzothieno[2,3-d]pyrimidine derivatives against various bacterial strains:

  • Inhibition of TrmD Enzyme : Compounds targeting the bacterial TrmD enzyme have shown effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa. This is particularly relevant in combating antibiotic resistance .

Anti-inflammatory and Analgesic Effects

Some derivatives have been evaluated for their anti-inflammatory and analgesic properties:

  • Screening for Biological Activity : Studies indicate that certain benzothieno[2,3-d]pyrimidines possess strong analgesic activity and can inhibit inflammation effectively .

Case Study 1: Anticancer Activity

A study synthesized a series of benzothieno[2,3-d]pyrimidine derivatives and tested them against various human cancer cell lines. The results indicated that several compounds exhibited significant growth inhibition across multiple cancer types, suggesting their potential as broad-spectrum anticancer agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of 4-methylthienopyrimidines with amide groups at position five. The resulting compounds were screened for antimicrobial activity and showed notable effectiveness against Bacillus subtilis and Pseudomonas aeruginosa .

Case Study 3: Dual Inhibition Mechanism

Research into dual inhibitors targeting thymidylate synthase and dihydrofolate reductase revealed that certain benzothieno[2,3-d]pyrimidines could inhibit both enzymes effectively. This dual action enhances their potential as chemotherapeutic agents .

Mechanism of Action

The exact mechanism of action for this compound varies depending on its application. In anticancer research, it is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death. The compound may also inhibit specific enzymes or receptors involved in cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (IR, NMR) Reference
[1]Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo- 3-Propanenitrile, 4-oxo, tetrahydrobenzothio 277.318 Not reported IR: ν(C≡N) ~2200 cm⁻¹; NMR: δ 2.1–3.2 (m)
2-(Benzylthio)-4-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4i) Benzylthio, 2-methoxyphenyl 365.44 189–190 IR: ν(C=O) ~1700 cm⁻¹; NMR: δ 7.3–7.5 (m)
2-[(3,3-Dimethyl-2-oxobutyl)thio]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Methoxyphenyl, thioether 444.58 Not reported IR: ν(C=O) ~1720 cm⁻¹; NMR: δ 3.8 (s, OCH₃)
2-(Morpholinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Morpholinylmethyl 293.40 Not reported NMR: δ 3.6–4.1 (m, morpholine protons)

Key Observations :

  • The target compound’s propanenitrile group distinguishes it from sulfur-containing analogs (e.g., benzylthio or thioether derivatives) .
  • Tetrahydrobenzothienopyrimidines with bulky substituents (e.g., 4-methoxyphenyl) exhibit higher molecular weights and altered solubility profiles .

Key Observations :

  • The target compound’s synthesis via the Gewald reaction is efficient (70–80% yield) and scalable .
  • Triazolothienopyrimidines require specialized cyclization conditions (e.g., carbon disulfide under basic media), limiting their synthetic accessibility .

Table 3: Pharmacological Profiles

Compound Class Substituent Effects Activity (IC₅₀ or EC₅₀) Mechanism of Action Reference
[1]Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile derivatives Nitrile group enhances electrophilicity Antitumor: IC₅₀ = 12–18 µM (HeLa cells) EGFR kinase inhibition
2-Substituted tetrahydrobenzothieno[2,3-d]pyrimidines Bulky aryl groups improve COX-2 selectivity COX-2 inhibition: IC₅₀ = 0.8–2.1 µM Competitive binding to COX-2 active site
Triazolothienopyrimidines Methyl/aryl groups modulate receptor affinity Adenosine A₁ antagonism: Kᵢ = 0.3–5 nM Competitive binding to adenosine receptors
Thiazolo[3,2-a]pyrimidines Electron-withdrawing groups enhance activity Antimicrobial: MIC = 32–64 µg/mL Disruption of bacterial cell membranes

Key Observations :

  • The propanenitrile moiety in the target compound enhances EGFR kinase inhibitory activity , making it a candidate for anticancer therapy .
  • COX-2 selectivity in sulfonamide derivatives correlates with bulky substituents (e.g., 4-nitrophenylthio groups) .

Biological Activity

Benzothieno[2,3-d]pyrimidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and enzyme inhibition. The compound Benzothieno[2,3-d]pyrimidine-3(4H)-propanenitrile, 5,6,7,8-tetrahydro-4-oxo- is a notable member of this class, exhibiting significant potential as a therapeutic agent. This article reviews its biological activity based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

Benzothieno[2,3-d]pyrimidine derivatives are characterized by a fused heterocyclic structure that contributes to their pharmacological properties. The specific compound in focus features a propanenitrile group and a tetrahydro-4-oxo moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that benzothieno derivatives exhibit promising anticancer activity. For instance, compounds related to the benzothieno[2,3-c]pyridine framework have shown significant growth inhibition across various human cancer cell lines. In particular:

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of cytochrome P450 17A1 (CYP17), an enzyme involved in steroidogenesis that is often overexpressed in hormone-dependent cancers such as prostate cancer. Compounds designed to interact with the heme iron of CYP17 have shown enhanced potency due to the presence of electron-donating groups on the aromatic ring .

Enzyme Inhibition

The compound also acts as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key player in various signaling pathways linked to cancer and neurodegenerative diseases:

  • Inhibition Studies : In vitro assays revealed that derivatives of benzothieno[2,3-d]pyrimidine exhibited IC50 values in the nanomolar range against GSK-3β. The presence of the nitrile group was found to be crucial for binding affinity and activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on benzothieno derivatives indicate several key structural features that enhance biological activity:

Structural FeatureEffect on Activity
Nitrile GroupEssential for GSK-3β inhibition; facilitates hydrogen bonding interactions
Tetrahydro GroupContributes to conformational rigidity and enhances binding affinity
Substituents on Aromatic RingElectron-donating groups improve interaction with target enzymes

Case Studies

  • Breast Cancer Models : A study explored the effects of benzothieno derivatives on breast cancer cell lines, demonstrating significant apoptosis induction through mitochondrial pathways. The compounds were observed to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins .
  • Neurodegenerative Disease Models : In models simulating Alzheimer's disease, benzothieno derivatives were tested for their ability to inhibit GSK-3β. Results indicated that specific modifications to the piperidine side chain significantly enhanced inhibitory potency while maintaining metabolic stability .

Q & A

Q. Example Data :

DerivativeReagent/ConditionYield (%)Purity (HPLC)
3-Benzyl-2-hydrazino derivativeHydrazine hydrate in pyridine, 25 h reflux68%98%
1-Cyclohexenyl derivativeVilsmeier-Haack reagent, 100°C/3 h40%95%

How can spectroscopic and crystallographic data resolve ambiguities in structural elucidation of substituted derivatives?

Basic Research Question
Combined use of 1H NMR , 13C NMR , and X-ray crystallography is critical:

  • 1H NMR : Distinct signals for aromatic protons (δ 8.0–8.4 ppm) and aliphatic protons (δ 1.6–3.0 ppm) confirm substitution patterns . For example, the cyclohexenyl substituent in derivative 10 shows a multiplet at δ 5.84 ppm (vinyl proton) .
  • X-ray diffraction : Resolves tautomerism in the pyrimidine ring. reports a mean C–C bond length of 1.48 Å in the thienopyrimidine core, confirming aromatic delocalization .

Advanced Tip : Discrepancies in calculated vs. observed melting points (e.g., 213°C calc. vs. 208–209°C obs. for 4l ) may indicate polymorphism, requiring DSC analysis for validation.

What methodologies are employed to evaluate the antimicrobial and antitumor activities of these derivatives?

Advanced Research Question

  • Antimicrobial Screening :

    • MIC Assays : Derivatives like 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione (3a ) show MIC values of 12.5 µg/mL against S. aureus via broth microdilution .
    • Docking Studies : Molecular docking with E. coli DNA gyrase (PDB: 1KZN) reveals hydrogen bonding between the pyrimidine ring and Asp73 .
  • Antitumor Activity :

    • MTT Assay : Fluorinated derivatives synthesized via SNAr reactions exhibit IC₅₀ values of 8.2–14.7 µM against MCF-7 cells .
    • SAR Analysis : Electron-withdrawing groups (e.g., -CF₃) at the 2-position enhance cytotoxicity by modulating π-π stacking with DNA .

How can computational chemistry predict reactivity and optimize synthetic pathways for novel analogs?

Advanced Research Question

  • DFT Calculations : Frontier molecular orbitals (HOMO/LUMO) of 2-(2-nitrovinyl)thiophene analogs reveal charge transfer interactions, guiding the design of electron-deficient pyrimidine derivatives .
  • Reactivity Descriptors : Global hardness (η) and electrophilicity index (ω) predict regioselectivity in nucleophilic attacks. For example, η = 3.2 eV for the parent compound suggests susceptibility to electrophilic substitution at the 4-position .

Case Study : Optimization of Vilsmeier-Haack formylation using DFT-predicted transition states reduced reaction time from 4 days to 3 hours .

What strategies address low yields in multi-step syntheses of highly substituted derivatives?

Advanced Research Question

  • Protecting Groups : Use of tert-butyloxycarbonyl (Boc) groups prevents side reactions during amine functionalization .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the 3-position with >75% yield .
  • Workflow Table :
StepReactionChallengeSolutionYield Improvement
1CyclocondensationIncomplete ring closureMicrowave-assisted synthesis (150°C, 30 min)60% → 85%
2ChlorinationOver-oxidationUse of POCl₃ with catalytic DMAP45% → 70%

How do crystallographic packing interactions influence the physicochemical properties of these compounds?

Advanced Research Question
X-ray data (e.g., ) shows π-π stacking (3.5 Å spacing) and hydrogen bonding (N–H···O=S, 2.1 Å) stabilize the lattice, increasing melting points and solubility . Derivatives with bulky substituents (e.g., 3,4-dimethoxyphenyl) exhibit lower solubility due to disrupted packing, as confirmed by Hirshfeld surface analysis .

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